molecular formula C23H27NO2 B13947250 2-(1-Benzyl-piperidin-4-ylmethyl)-5-methoxy-indan-1-one; hydrochloride CAS No. 120014-08-6

2-(1-Benzyl-piperidin-4-ylmethyl)-5-methoxy-indan-1-one; hydrochloride

Cat. No.: B13947250
CAS No.: 120014-08-6
M. Wt: 349.5 g/mol
InChI Key: JTEWUJTVAGRGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine involves several key steps. One common method starts with the reaction of 1,2,3,6-tetrahydropyridine derivative with 5,6-dimethoxy-1-indanone to form an intermediate. This intermediate is then reduced to produce the final compound . The reaction conditions typically involve the use of strong bases such as lithium diisopropylamide (LDA) and catalytic reduction using palladium on carbon in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and purity. This includes the use of novel starting compounds and reaction conditions that minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the indanone moiety.

    Reduction: Reduction reactions are used in the synthesis of the compound.

    Substitution: Substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like LDA, reducing agents such as palladium on carbon, and solvents like tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the indanone moiety .

Scientific Research Applications

1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is its inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer’s disease . The compound shows a selective affinity for acetylcholinesterase over butyrylcholinesterase, making it a potent and specific inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-[(5-methoxy-1-oxoindan-2-yl)methyl]piperidine is unique due to its specific structure, which provides a high affinity for acetylcholinesterase and a longer duration of action compared to other inhibitors . This makes it a promising candidate for further development as a therapeutic agent for neurodegenerative diseases.

Properties

CAS No.

120014-08-6

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C23H27NO2/c1-26-21-7-8-22-19(15-21)14-20(23(22)25)13-17-9-11-24(12-10-17)16-18-5-3-2-4-6-18/h2-8,15,17,20H,9-14,16H2,1H3

InChI Key

JTEWUJTVAGRGLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C2)CC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.